Trifluoromethanesulfonyl azide Trifluoromethanesulfonyl azide
Brand Name: Vulcanchem
CAS No.: 3855-45-6
VCID: VC3938792
InChI: InChI=1S/CF3N3O2S/c2-1(3,4)10(8,9)7-6-5
SMILES: C(F)(F)(F)S(=O)(=O)N=[N+]=[N-]
Molecular Formula: CF3N3O2S
Molecular Weight: 175.09 g/mol

Trifluoromethanesulfonyl azide

CAS No.: 3855-45-6

Cat. No.: VC3938792

Molecular Formula: CF3N3O2S

Molecular Weight: 175.09 g/mol

* For research use only. Not for human or veterinary use.

Trifluoromethanesulfonyl azide - 3855-45-6

Specification

CAS No. 3855-45-6
Molecular Formula CF3N3O2S
Molecular Weight 175.09 g/mol
IUPAC Name N-diazo-1,1,1-trifluoromethanesulfonamide
Standard InChI InChI=1S/CF3N3O2S/c2-1(3,4)10(8,9)7-6-5
Standard InChI Key NQPHMXWPDCSHTE-UHFFFAOYSA-N
SMILES C(F)(F)(F)S(=O)(=O)N=[N+]=[N-]
Canonical SMILES C(F)(F)(F)S(=O)(=O)N=[N+]=[N-]

Introduction

Physical and Chemical Properties

Trifluoromethanesulfonyl azide is characterized by its unique trifluoromethylsulfonyl group coupled with an azide functionality. Key properties are summarized below:

PropertyValue
Molecular FormulaCF3_3N3_3O2_2S
Molecular Weight175.09 g/mol
CAS Number3855-45-6
Boiling Point80–81°C
DensityN/A
SolubilityInsoluble in water
Exact Mass174.966 g/mol
LogP1.68

The compound’s low solubility in polar solvents and high thermal stability make it suitable for reactions under varied conditions, including elevated temperatures and non-aqueous media .

Synthesis and Preparation

Conventional Synthesis

Trifluoromethanesulfonyl azide is typically synthesized via the reaction of trifluoromethanesulfonic anhydride (Tf2_2O) with sodium azide (NaN3_3) in inert solvents. A reported procedure involves:

  • Cooling a mixture of NaN3_3 (30 mmol) and water to 0°C.

  • Adding trifluoromethanesulfonic anhydride (15 mmol) dissolved in hexane.

  • Stirring for 2 hours, followed by extraction and drying over sodium sulfate .

This method avoids dichloromethane due to risks of forming explosive diazidomethane .

Alternative Routes

An imidazole-1-sulfonyl azide intermediate has been employed to improve safety and yield. This approach minimizes byproduct formation and enhances scalability .

Reactivity and Mechanistic Insights

Azidotrifluoromethylation of Alkenes

Triflyl azide serves as a bifunctional reagent for vicinal difunctionalization of unactivated alkenes. In a landmark study, Huang et al. (2021) demonstrated its use in metal-free azidotrifluoromethylation:

  • Reaction Conditions: 5 mmol scale, 24–48 hours, room temperature.

  • Scope: Tolerates heterocycles (e.g., indole, pyridine) and amino acids (e.g., tryptophan) .

  • Mechanism: Radical pathway initiated by homolytic cleavage of the S–N bond, generating CF3_3 and N3_3 radicals (Figure 1) .

CF3SO2N3CF3+N3+SO2\text{CF}_3\text{SO}_2\text{N}_3 \rightarrow \text{CF}_3^\cdot + \text{N}_3^\cdot + \text{SO}_2

Figure 1: Proposed radical mechanism for alkene functionalization .

Aminochlorination and Aminoazidation

FeCl2_2-mediated reactions enable regioselective amination of styrenes. Key findings include:

  • Aminochlorination: FeCl2_2 acts as a chloride source, yielding β-chloroamines with >90% regioselectivity .

  • Aminoazidation: Sequential addition of NaN3_3 produces vicinal azidoamines, useful for Huisgen cycloadditions .

Preparation of α-Nitro-α-diazocarbonyl Derivatives

Charette et al. (2000) utilized triflyl azide to synthesize α-nitro-α-diazocarbonyl compounds via diazo transfer reactions. This method avoids hazardous diazomethane and achieves yields up to 85% .

Applications in Drug Discovery and Materials Science

Late-Stage Functionalization

Triflyl azide enables late-stage modification of complex molecules:

  • Natural Products: Functionalization of steroids and alkaloids without protecting groups .

  • Pharmaceuticals: Incorporation of CF3_3 into drug candidates (e.g., antidiabetic agents) to enhance metabolic stability .

Click Chemistry

The azide group facilitates Cu-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid synthesis of triazole-linked bioconjugates .

Industrial-Scale Synthesis

A 5 mmol scale synthesis of vicinal trifluoromethyl azides has been demonstrated, highlighting feasibility for industrial applications .

Future Directions

  • Mechanistic Studies: Elucidate the role of solvents in radical propagation pathways.

  • Catalytic Asymmetric Reactions: Develop enantioselective variants using chiral ligands.

  • Green Chemistry: Explore aqueous or solvent-free conditions to improve sustainability.

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